1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
This compound features a hybrid structure combining a 2,3-dihydroindole (indoline) and a 3,4-dihydroisoquinoline moiety linked via an ethanone bridge. The dihydroindole and dihydroisoquinoline groups confer partial saturation to the aromatic rings, enhancing conformational flexibility compared to fully aromatic analogs. This structural hybrid is of interest in medicinal chemistry due to the pharmacological relevance of both indole and isoquinoline scaffolds, which are prevalent in bioactive molecules targeting neurological and infectious diseases .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(21-12-10-16-6-3-4-8-18(16)21)14-20-11-9-15-5-1-2-7-17(15)13-20/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOLWJGGSBXITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368670 | |
| Record name | STK278996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56533-63-2 | |
| Record name | STK278996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic derivative that combines structural motifs from indole and isoquinoline. These motifs are known for their diverse biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety fused with an isoquinoline derivative, which is significant for its biological interactions.
Pharmacological Properties
Research indicates that compounds containing indole and isoquinoline structures exhibit a range of pharmacological activities. The specific compound has shown potential in the following areas:
- Inhibition of Monoamine Oxidase (MAO) : Similar compounds have been documented to inhibit MAO-A and MAO-B, enzymes linked to the metabolism of neurotransmitters. For instance, a related compound demonstrated an IC50 value of 0.036 μM for MAO-B inhibition, suggesting strong activity against this enzyme .
- Neuroprotective Effects : Indole derivatives are often studied for their neuroprotective properties. They may help mitigate oxidative stress and protect neuronal cells from apoptotic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Oxidase Inhibition : By inhibiting MAO-B, the compound can increase levels of neurotransmitters such as dopamine, potentially benefiting conditions like Parkinson's disease.
- Antioxidant Activity : Many indole derivatives possess antioxidant properties that help reduce oxidative damage in neural tissues.
- Modulation of Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways, contributing to its therapeutic effects in mood disorders.
Study 1: Neuroprotective Potential
In a study examining the neuroprotective effects of related indole derivatives, researchers found that these compounds could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was linked to their ability to scavenge free radicals and inhibit apoptotic signaling pathways.
Study 2: MAO Inhibition
A comparative analysis was conducted on various indole-based compounds for their MAO inhibitory activity. The tested compound showed competitive inhibition against MAO-B with an IC50 comparable to established inhibitors like Safinamide . This suggests its potential as a therapeutic agent for managing neurodegenerative disorders.
Data Table: Comparison of MAO Inhibition
| Compound Name | Structure | IC50 (μM) MAO-A | IC50 (μM) MAO-B |
|---|---|---|---|
| Tested Compound | Structure | 150 ± 7.88 | 0.036 ± 0.012 |
| Safinamide | Structure | - | 0.048 |
| Toloxatone | Structure | 3.92 | - |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related analogs, focusing on synthesis, biological activity, and physicochemical properties.
Structural Analogues with Dihydroisoquinoline-Ethanone Backbones
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-Isobutylphenyl)propan-1-one Structure: Replaces the indoline group with a 4-isobutylphenyl substituent. Synthesis: Prepared via coupling reactions between dihydroisoquinoline and ibuprofen derivatives .
28NH (2-((4-Chlorophenyl)amino)-1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone) Structure: Contains a 4-chloroaniline substituent instead of indoline. Application: Used in virtual screening for potassium channel (K2P) modulation, highlighting the role of electron-withdrawing groups (e.g., Cl) in enhancing binding affinity .
1-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Phenylamino)ethanone Structure: Features 6,7-dimethoxy substitutions on the dihydroisoquinoline ring. Activity: Exhibits moderate HIV-1 reverse transcriptase inhibition, attributed to methoxy groups enhancing lipophilicity and enzyme interaction .
Indole/Dihydroindole-Containing Ethanones
1-(2,3-Dihydro-1H-Isoindol-2-yl)ethan-1-one Structure: Simplified analog lacking the dihydroisoquinoline moiety. Properties: Lower molecular weight (161.21 g/mol) and higher solubility compared to the target compound due to reduced steric bulk .
1-(1H-Indol-3-yl)-2-(Phenylsulfonyl)ethanone Structure: Replaces dihydroisoquinoline with a sulfonylphenyl group. Toxicity: Classified as acutely toxic (oral, Category 4) and a respiratory irritant, underscoring the impact of sulfonyl groups on safety profiles .
Mevidalenum (Dopamine D1 Receptor Modulator)
- Structure : Complex substituents, including hydroxymethyl and chlorophenyl groups.
- Activity : Acts as a positive allosteric modulator of dopamine D1 receptors, demonstrating how extended substituents enable receptor specificity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or coupling reactions. Key steps include:
- Use of tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents to stabilize intermediates .
- Temperature control (e.g., room temperature for LiAlH4 reductions or elevated temperatures for cyclization) .
- Catalytic systems (e.g., palladium catalysts for cross-coupling) to enhance regioselectivity .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?
- Approach :
- Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to validate stereochemistry .
- Use X-ray crystallography to resolve crystal packing and hydrogen-bonding patterns (e.g., as shown for analogous indole derivatives in ) .
- Employ tandem MS/MS fragmentation to distinguish isobaric isomers .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory bioactivity data across studies involving this compound?
- Systematic analysis :
- Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources .
- Evaluate purity (>95% via HPLC) and stability (e.g., under storage conditions) to rule out degradation artifacts .
- Conduct dose-response curves to assess potency discrepancies (e.g., IC50 values in kinase inhibition assays) .
Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound targeting specific receptors?
- Methodology :
- Synthesize analogs with modifications to the indole or isoquinoline moieties (e.g., halogenation, methoxy groups) .
- Perform molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like serotonin receptors .
- Validate predictions with in vitro binding assays (e.g., radioligand displacement) .
Q. What experimental designs mitigate risks when handling reactive intermediates during synthesis?
- Safety protocols :
- Use inert atmospheres (N2/Ar) for air-sensitive steps (e.g., Grignard reactions) .
- Employ scavengers (e.g., silica gel) to quench excess reagents like thionyl chloride .
- Monitor reaction progress in real-time using inline FTIR to minimize hazardous intermediate accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
